![molecular formula C21H17N3O4 B5801128 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide](/img/structure/B5801128.png)
2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide
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Overview
Description
2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and modulate the expression of specific genes, leading to its anti-inflammatory, anti-tumor, and anti-diabetic activities.
Biochemical and Physiological Effects:
2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, inhibit the proliferation of cancer cells, and improve glucose metabolism in diabetic animals. It has also been shown to induce apoptosis in cancer cells and exhibit antioxidant activity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide in lab experiments are its potential anti-inflammatory, anti-tumor, and anti-diabetic activities, as well as its fluorescence properties for detecting metal ions. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the study of 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields, such as drug development, metal ion detection, and metal complexation. Additionally, studies can be conducted to assess its safety and toxicity in vivo and in vitro.
Synthesis Methods
The synthesis of 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide involves the reaction of benzohydrazide and 4-nitrobenzaldehyde in the presence of a catalyst and solvent. The reaction mixture is stirred at a specific temperature for a specific time to obtain the desired product. The purity and yield of the product depend on the reaction conditions used.
Scientific Research Applications
2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide has been studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-21(23-22-14-16-10-12-18(13-11-16)24(26)27)19-8-4-5-9-20(19)28-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSFOVHZGGQFEY-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide |
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